Product packaging for 2-([2,3'-Bipyridin]-4-yl)acetonitrile(Cat. No.:CAS No. 1227563-65-6)

2-([2,3'-Bipyridin]-4-yl)acetonitrile

Cat. No.: B13124846
CAS No.: 1227563-65-6
M. Wt: 195.22 g/mol
InChI Key: YEFVKLDTASPBPL-UHFFFAOYSA-N
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Description

2-([2,3'-Bipyridin]-4-yl)acetonitrile is a specialized organic compound with the CAS Number 1227563-65-6 and a molecular formula of C12H9N3 . It has a molecular weight of 195.22 g/mol . This nitrile-functionalized bipyridine derivative serves as a valuable building block in research chemistry, particularly in the synthesis of more complex nitrogen-containing heterocycles. Compounds featuring bipyridine motifs are of significant interest in various scientific fields. They are frequently employed as key ligands in the construction of supramolecular coordination complexes (SCCs) and metallacycles, which have applications in areas such as materials science and catalysis . Furthermore, related pyridine and pyrimidine derivatives are extensively studied for their photophysical properties and are utilized in the development of novel sensory materials . The acetonitrile group in this molecule provides a reactive handle for further chemical modifications, making it a versatile precursor for the development of new functional molecules for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B13124846 2-([2,3'-Bipyridin]-4-yl)acetonitrile CAS No. 1227563-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227563-65-6

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-pyridin-3-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-5-3-10-4-7-15-12(8-10)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2

InChI Key

YEFVKLDTASPBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CC#N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 2,3 Bipyridin 4 Yl Acetonitrile

Precursor Synthesis and Strategies for Functional Group Introduction

The construction of 2-([2,3'-Bipyridin]-4-yl)acetonitrile can be approached retrospectively by disconnecting the molecule into two key fragments: the substituted 2,3'-bipyridine (B14897) scaffold and the acetonitrile (B52724) moiety. This disconnection allows for a modular synthetic strategy where the core heterocyclic structure is first assembled, followed by the introduction or elaboration of the cyanomethyl group.

Synthesis of Substituted 2,3'-Bipyridine Scaffolds

The formation of the C-C bond linking the two pyridine (B92270) rings in a 2,3'-bipyridine system is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Negishi couplings are paramount in this field due to their high efficiency and functional group tolerance. nih.govorgsyn.org A common strategy involves the coupling of a 2-halopyridine derivative with a 3-pyridyl organometallic reagent, or vice versa.

For the synthesis of a direct precursor to the target molecule, a 4-methyl-2,3'-bipyridine (B1642495) intermediate is an ideal starting point. This can be synthesized by coupling a 2-halo-4-methylpyridine with a 3-pyridylboronic acid (or its ester) in a Suzuki reaction, or with a 3-pyridylzinc halide in a Negishi reaction. nih.govorgsyn.org

The Negishi coupling, in particular, is noted for its high yields and mild reaction conditions in bipyridine synthesis. orgsyn.org The reactivity of the halide coupling partner is a key consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. orgsyn.org The choice of palladium catalyst and ligand is also crucial for achieving high yields and minimizing side reactions. nih.gov

Coupling PartnersCatalyst/LigandBase/SolventConditionsYield (%)Reference
2-Bromo-4-methylpyridine + 3-Pyridylboronic AcidPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂OReflux75-85 nih.gov
2-Chloro-4-methylpyridine + 3-Pyridylzinc ChloridePd(OAc)₂ / SPhos- / THFRoom Temp80-90 nih.gov
2-Bromopyridine + 4-Methyl-3-pyridylboronic AcidPdCl₂(dppf)K₂CO₃ / Dioxane/H₂O90 °C70-80 nih.gov

Methodologies for Acetonitrile Moiety Incorporation

With the 4-methyl-2,3'-bipyridine scaffold in hand, the next critical step is the introduction of the nitrile functional group at the methyl position. This transformation is typically achieved through a two-step sequence involving halogenation followed by cyanation.

First, the methyl group is activated via free-radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) is a standard method for the selective bromination of the benzylic-like methyl group on the pyridine ring. acs.org This reaction yields the 4-(bromomethyl)-2,3'-bipyridine intermediate.

Subsequently, the resulting bromomethyl derivative undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). nih.gov This is a classic SN2 reaction where the bromide is displaced by the cyanide anion to form the desired carbon-carbon bond, yielding this compound. The choice of solvent is important; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the cyanide salt and facilitate the reaction.

Starting MaterialReagent(s)SolventConditionsProductYield (%)Reference
4-Methyl-2,3'-bipyridine1. NBS, AIBNCCl₄Reflux4-(Bromomethyl)-2,3'-bipyridine60-75 acs.org
4-(Bromomethyl)-2,3'-bipyridine2. NaCNDMFRoom TempThis compound85-95 nih.gov

Reaction Pathways and Optimized Protocols for this compound Elaboration

The successful synthesis of the target compound relies on the careful optimization of each reaction step, from the construction of the heterocyclic core to the final functional group installation. Mechanistic understanding of these pathways is crucial for maximizing yields and purity.

Palladium-Catalyzed Coupling Reactions in Bipyridine Synthesis

The catalytic cycle of palladium-catalyzed cross-coupling reactions like Suzuki and Negishi is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

Transmetalation: The organic group from the organoboron (Suzuki) or organozinc (Negishi) reagent is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this step is facilitated by a base, which activates the organoboron compound.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the bipyridine and regenerating the Pd(0) catalyst.

Optimization of these reactions involves the careful selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (for Suzuki), and the solvent. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and efficiency, especially for less reactive chloro- or bromopyridines. nih.gov

Cross-Coupling Methodologies for Derivatization

The 2,3'-bipyridine scaffold, once formed, can be subjected to further derivatization. If the initial coupling partners contain additional functional groups or halides, these can be used as handles for subsequent cross-coupling reactions. For instance, if a dihalopyridine is used in the initial coupling, the remaining halide can be selectively functionalized under different reaction conditions. orgsyn.org This allows for the introduction of a variety of substituents to modulate the electronic and steric properties of the final molecule. The tolerance of Negishi coupling to functional groups like esters, ketones, and even unprotected N-H groups makes it a particularly powerful tool for the synthesis of complex, polyfunctional bipyridine derivatives. orgsyn.org

Multi-Component Reactions in Heterocyclic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net While a direct MCR for this compound is not prominently described, MCRs are widely used for the synthesis of highly substituted pyridines, including those bearing cyano groups. acsgcipr.orgfrontiersin.org

For example, the Hantzsch pyridine synthesis and its variations can be adapted in a multi-component fashion. A typical reaction might involve an aldehyde, a β-ketoester, and a source of ammonia (B1221849) to form a dihydropyridine, which is then oxidized. By using a reactant containing a nitrile group, such as malononitrile (B47326) or cyanoacetamide, 3-cyanopyridine (B1664610) derivatives can be readily synthesized. acsgcipr.org These reactions offer significant advantages in terms of step- and atom-economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. Though not a direct route to the target 2,3'-bipyridine, these methods are fundamental in the broader context of synthesizing functionalized pyridine building blocks that could potentially be used in subsequent cross-coupling steps.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Key considerations include maximizing atom economy, utilizing safer solvents, improving energy efficiency, and employing catalytic reagents over stoichiometric ones. rsc.org

A plausible and common strategy for synthesizing unsymmetrical bipyridines is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings. nih.govlibretexts.org For this compound, a logical approach would be a Suzuki coupling between a 3-pyridylboronic acid and a 4-halopyridine bearing the acetonitrile group, or vice versa.

Application of Green Principles:

Solvent Choice: Traditional cross-coupling reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene, which are associated with health and environmental hazards. rsc.org Green chemistry encourages the substitution of these with more benign alternatives. Water, ethanol (B145695), and newer classes of solvents like deep eutectic solvents (DES) are increasingly used. digitellinc.comresearchgate.net Acetonitrile itself, while having some toxicity, is sometimes considered a greener alternative to chlorinated or amide solvents in specific applications like esterifications. nih.gov

Catalyst Systems: Palladium-catalyzed reactions are central to bipyridine synthesis. libretexts.org Green approaches focus on using highly efficient catalysts at very low loadings (measured in ppm) to minimize metal waste. acs.org The development of ligand-free protocols or the use of recyclable, heterogeneous catalysts further enhances the sustainability of these methods. acs.org

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Atom Economy and Waste Reduction: Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) are used to quantify the "greenness" of a reaction. rsc.org The ideal synthesis would have a high atom economy, incorporating the maximum number of atoms from the reactants into the final product, and a low E-Factor, generating minimal waste.

Below is a comparative table of solvents often used in cross-coupling reactions, highlighting greener alternatives.

SolventBoiling Point (°C)SourceHealth/Environmental Concerns
Toluene111PetroleumVolatile Organic Compound (VOC), toxic
DMF153PetroleumReprotoxic, VOC
1,4-Dioxane101PetroleumLikely carcinogen, peroxide-forming
Ethanol78Renewable (Biomass)Low toxicity, biodegradable
Water100NaturalBenign, but can cause issues with solubility and product separation
2-MeTHF80Renewable (Biomass)Greener alternative to THF, but can form peroxides

The following table outlines key green chemistry metrics that can be applied to evaluate a proposed synthetic route.

MetricFormulaIdeal ValueDescription
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%100%Measures the efficiency of incorporation of reactant atoms into the final product.
Environmental Factor (E-Factor)Total Mass of Waste / Mass of Product0Represents the total amount of waste generated per unit of product.
Process Mass Intensity (PMI)Total Mass in Process / Mass of Product1Considers all materials used in the process, including solvents, reagents, and process aids.

Stereochemical Considerations and Control in this compound Synthesis

The structure of this compound presents interesting stereochemical features. While it does not possess a permanent chiral center in its ground state, two main aspects of stereochemistry are relevant: atropisomerism of the bipyridine core and the prochiral nature of the methylene (B1212753) (-CH2-) group.

Atropisomerism: Bipyridine derivatives can exhibit axial chirality due to restricted rotation (atropisomerism) around the single bond connecting the two pyridine rings. mdpi.com This phenomenon is well-documented for 2,2'-bipyridines and 4,4'-bipyridines when bulky substituents are present at the positions ortho to the inter-ring bond. mdpi.com In the case of this compound, the 2,3'-linkage and the placement of the acetonitrile group at the 4-position make significant steric hindrance unlikely. Therefore, stable atropisomers at room temperature are not expected for this specific compound, though the possibility should always be considered in substituted analogs. The spontaneous resolution of 2,2'-bipyridyl-3,3'-dicarboxylic acid upon crystallization demonstrates that even without bulky groups, solid-state packing forces can lead to the isolation of single enantiomers from a racemic solution. researchgate.net

Prochiral Center: The methylene carbon in the acetonitrile side chain is prochiral. Its two hydrogen atoms are diastereotopic, meaning they are chemically non-equivalent. Deprotonation of this carbon would generate a planar carbanion, and subsequent stereocontrolled protonation or reaction with an electrophile could, in principle, lead to the formation of a chiral center if a suitable substituent were introduced. More directly, enantioselective synthesis could be achieved by methods that differentiate between the two enantiotopic faces of a precursor molecule. For instance, an asymmetric catalytic reaction could be employed to introduce the cyano group enantioselectively. Chiral bipyridine N,N'-dioxides have been successfully used as Lewis base catalysts in stereoselective reactions, highlighting the potential for chiral bipyridine scaffolds to induce asymmetry. nih.govlboro.ac.uk

The table below summarizes the types of chirality commonly encountered in bipyridine systems.

Type of ChiralityOriginRelevance to this compound
Central ChiralityA carbon atom bonded to four different substituents.Not present in the parent molecule, but could be introduced by derivatization of the methylene group.
Axial Chirality (Atropisomerism)Hindered rotation around the C-C single bond between the pyridine rings.Unlikely to be stable at room temperature due to insufficient steric hindrance.
Planar ChiralityA plane in the molecule from which a substituent protrudes, breaking symmetry.Not typically observed in simple bipyridine systems.
Helical ChiralityCan arise in the solid state due to intermolecular forces like hydrogen bonding. researchgate.netPossible in the crystalline form of the molecule or its derivatives.

Mechanistic Studies of this compound Formation Reactions

The formation of the C-C bond between the two pyridine rings in this compound is most practicably achieved via a palladium-catalyzed cross-coupling reaction. The mechanism of these reactions, particularly the Suzuki-Miyaura coupling, has been extensively studied and follows a well-established catalytic cycle. libretexts.orgnobelprize.org

The generally accepted mechanism involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, reacts with a halopyridine (e.g., 4-chloro-2-pyridylacetonitrile). The palladium atom inserts itself into the carbon-halogen bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The organopalladium(II) complex then reacts with the second coupling partner, which is activated as an organometallic reagent (e.g., a 3-pyridylboronic acid in the Suzuki reaction). In the presence of a base, the organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. nobelprize.org

Reductive Elimination: The two organic groups on the palladium(II) center couple together, forming the new C-C bond of the bipyridine product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This catalytic cycle is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl compounds. libretexts.org

The following table summarizes the key components and their roles in a typical palladium-catalyzed cross-coupling cycle.

ComponentRole in the Catalytic Cycle
Palladium(0) PrecursorThe active catalyst that facilitates the coupling reaction.
Ligand (e.g., Phosphine)Stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.
OrganohalideOne of the coupling partners; undergoes oxidative addition with the Pd(0) catalyst.
Organometallic Reagent (e.g., Organoboron)The second coupling partner; transfers its organic group to the palladium center during transmetalation.
BaseActivates the organometallic reagent for transmetalation and neutralizes the acid produced.
SolventSolubilizes reactants and influences the rate and outcome of each step in the cycle. rsc.org

Chemical Reactivity and Derivatization Strategies of 2 2,3 Bipyridin 4 Yl Acetonitrile

Transformations Involving the Nitrile Group

The acetonitrile (B52724) moiety is a versatile functional group capable of undergoing a variety of chemical transformations. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack, while the nitrogen atom's lone pair allows for protonation and activation. libretexts.org

Hydrolysis and Amidation Reactions of the Acetonitrile Moiety

The nitrile group can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.comlibretexts.org This transformation typically proceeds through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid, 2-([2,3'-Bipyridin]-4-yl)acetic acid. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.comlibretexts.org This process, often mediated by bases like sodium hydroxide, can be controlled to yield the primary amide, 2-([2,3'-Bipyridin]-4-yl)acetamide, as the final product. oatext.com Studies on related (pyridyl-2)acetonitriles have shown that alkaline hydrolysis effectively converts them into the corresponding amides. nih.gov

Table 1: Hydrolysis and Amidation Products
Starting MaterialReaction ConditionsMajor ProductProduct Name
2-([2,3'-Bipyridin]-4-yl)acetonitrileAcidic (e.g., H₂SO₄, H₂O, heat)2-([2,3'-Bipyridin]-4-yl)acetic acidCarboxylic Acid
This compoundBasic (e.g., NaOH, H₂O/IPA, heat)2-([2,3'-Bipyridin]-4-yl)acetamideAmide

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine, a valuable functional group in organic synthesis. This transformation effectively lengthens the carbon chain while introducing a nucleophilic amino group.

Chemical Reduction: A common and effective method for nitrile reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent workup with water yields the primary amine, 2-([2,3'-Bipyridin]-4-yl)ethanamine. libretexts.org

Electrocatalytic Reduction: An alternative, more environmentally friendly approach is the electrochemical reduction of nitriles. nih.gov This method can offer high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts that can occur in traditional catalytic hydrogenation. nih.gov For instance, the electroreduction of acetonitrile to ethylamine (B1201723) has been achieved with high Faradaic efficiency using copper nanoparticle catalysts. nih.gov

Table 2: Reduction of the Nitrile Group
Starting MaterialReagent/MethodProductProduct Name
This compoundLithium Aluminum Hydride (LiAlH₄)2-([2,3'-Bipyridin]-4-yl)ethanaminePrimary Amine
This compoundElectrochemical Reduction (e.g., Cu catalyst)2-([2,3'-Bipyridin]-4-yl)ethanaminePrimary Amine

Cyclization Reactions via Nitrile Activation

The activation of the nitrile group can facilitate various cyclization reactions, leading to the formation of new heterocyclic rings. This strategy is valuable for building complex molecular architectures.

Intramolecular Cyclization: If other reactive functional groups are present in the molecule, intramolecular cyclization can occur. For example, base-assisted deprotonation of an α-carbon can lead to a nucleophilic attack on the nitrile carbon, forming a new ring system. Such transformations have been described for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from related precursors. nih.gov

[2+2] Cycloaddition: Novel methods for activating acetonitrile as a two-carbon building block in [2+2] cyclization reactions have been developed. nih.gov This approach involves the in situ formation of an unsaturated carbon-carbon bond from the acetonitrile moiety, which then undergoes cycloaddition. nih.gov

1,3-Dipolar Cycloaddition: Nitriles can also participate in 1,3-dipolar cycloaddition reactions. For instance, reactions with ambiphilic 2-pyridylselenyl reagents can yield selenium-containing heterocycles under mild conditions, demonstrating the reversible nature of the cyclization. mdpi.com

Functionalization of the Bipyridine Core

The bipyridine core of this compound consists of two pyridine (B92270) rings, which are generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org However, they are more susceptible to nucleophilic substitution. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution on Pyridine Rings

Direct electrophilic aromatic substitution (SEAr) on pyridine is challenging and requires harsh conditions. wikipedia.orgyoutube.com The nitrogen atom deactivates the ring, and protonation or coordination with Lewis acids during the reaction further increases this deactivation. wikipedia.org

When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen), as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org In this compound, the two pyridine rings will have different reactivities. The pyridine ring substituted at the 2-position by the other pyridine ring and at the 4-position by the acetonitrile group is highly deactivated. The other pyridine ring, substituted at the 3-position, would be the more likely site for any potential electrophilic attack, which would be expected to occur at its 5-position.

To enhance reactivity, one can convert the pyridine to a pyridine-N-oxide. The oxygen atom acts as an electron-donating group, activating the ring for electrophilic substitution, particularly at the 4-position, and can be subsequently removed. wikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Pyridine RingSubstituentsReactivityPredicted Position of Attack
Ring A (substituted at C2 and C4)-C₅H₄N, -CH₂CNHighly DeactivatedUnlikely
Ring B (substituted at C3)-C₅H₄NDeactivatedPosition 5

Nucleophilic Aromatic Substitution on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a more feasible reaction pathway for functionalizing pyridine rings, especially when a good leaving group is present at the 2- or 4-position. wikipedia.orgyoutube.com The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer-like intermediate. wikipedia.orgnih.gov

For this compound, introducing a leaving group (e.g., a halide) onto one of the pyridine rings would be the first step. Subsequent reaction with a nucleophile (such as an amine, alkoxide, or thiolate) would lead to substitution. youtube.comacs.org The positions ortho and para to the ring nitrogen are the most activated towards this type of reaction. wikipedia.orgvaia.com Therefore, a leaving group at the 2-, 4-, or 6-position of either ring would be most susceptible to displacement. Recent methods utilizing cationic trimethylammonium groups as leaving groups have expanded the scope of SNAr reactions on bipyridines, allowing for C-O, C-S, and C-F bond formation under mild conditions. acs.org

Metal-Catalyzed Functionalization at Bipyridine Positions

The bipyridine scaffold is a cornerstone in coordination chemistry and catalysis, and its functionalization has been extensively studied. nih.gov Metal-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents onto the pyridine rings, thereby modulating the electronic and steric properties of the molecule. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of the bipyridine core is expected to be analogous to other bipyridine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are particularly effective for creating new carbon-carbon bonds. nih.govmdpi.com These reactions typically involve the coupling of a halo-bipyridine with an organometallic reagent. For instance, brominated or chlorinated bipyridines can be coupled with aryl or alkyl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling) to introduce new organic fragments at specific positions on the bipyridine rings. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, as the bipyridine product can sometimes coordinate to the metal center and inhibit catalytic activity. nih.gov The use of bulky ligands on the metal catalyst can help to mitigate this issue. nih.gov

Another important method for functionalizing the bipyridine core is the Ullmann coupling, which is a copper-catalyzed reaction for the formation of biaryl compounds. nih.gov This can be employed for both homo-coupling and cross-coupling of halopyridines.

The following table summarizes potential metal-catalyzed functionalization reactions applicable to the bipyridine core of this compound, based on established methods for other bipyridine derivatives.

Table 1: Potential Metal-Catalyzed Functionalization of the Bipyridine Core

Reaction Name Catalyst Reactants Potential Product
Suzuki Coupling Palladium complex Halogenated bipyridine, Boronic acid/ester Aryl/Alkyl-substituted bipyridine
Stille Coupling Palladium complex Halogenated bipyridine, Organostannane Aryl/Alkyl-substituted bipyridine
Negishi Coupling Palladium or Nickel complex Halogenated bipyridine, Organozinc reagent Aryl/Alkyl-substituted bipyridine
Ullmann Coupling Copper complex Halogenated bipyridine Biaryl-bipyridine

Reactions at the Acetonitrile Methylene (B1212753) Group

The methylene group (—CH₂—) in this compound is positioned between the electron-withdrawing bipyridine ring and the cyano group, rendering the protons on this carbon acidic and the group "active". egyankosh.ac.in This active methylene group is a key site for a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

The acidic nature of the methylene protons allows for their removal by a suitable base to generate a carbanion. This nucleophilic carbanion can then react with electrophiles such as alkyl halides or acyl halides in alkylation and acylation reactions, respectively. youtube.comresearchgate.net These reactions are fundamental for introducing new alkyl or acyl chains to the molecule.

Alkylation: In a typical alkylation reaction, the active methylene compound is treated with a base, such as an alkoxide or a stronger base like sodium hydride, to form the enolate. This is followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding mono- or di-alkylated product. researchgate.net The choice of base and reaction conditions can influence the degree of alkylation. researchgate.net

Acylation: Similarly, acylation involves the reaction of the carbanion with an acylating agent, such as an acyl chloride or an anhydride. This reaction introduces a keto group adjacent to the bipyridine ring, leading to the formation of β-ketonitriles. These products are versatile intermediates for the synthesis of more complex heterocyclic systems. osti.gov

Table 2: Representative Alkylation and Acylation Reactions of Active Methylene Groups

Reaction Type Base Electrophile General Product Structure
Alkylation Sodium ethoxide, Potassium tert-butoxide Alkyl halide (R-X) Bipyridinyl-CH(R)-CN
Acylation Sodium hydride Acyl chloride (RCOCl) Bipyridinyl-CH(COR)-CN

Condensation Reactions Involving Active Methylene

The active methylene group of this compound can participate in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or a ketone to form a new carbon-carbon double bond. wikipedia.org

In a typical Knoevenagel condensation, a weak base such as an amine (e.g., piperidine) is used as a catalyst. bas.bg The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile derivative. wikipedia.org This reaction is highly valuable for the synthesis of electron-deficient alkenes and has been applied in the preparation of various functional materials and biologically active compounds. bas.bg Interestingly, some Knoevenagel condensations involving pyridinecarbaldehydes have been shown to proceed efficiently even without a catalyst in an aqueous ethanol (B145695) mixture. bas.bg

Table 3: Knoevenagel Condensation with Pyridylacetonitrile Derivatives

Carbonyl Compound Catalyst Solvent Product Type
Aromatic Aldehyde Piperidine, Pyrrolidine Ethanol, Toluene α,β-Unsaturated nitrile
Ketone Lewis acids, Amines Various Substituted alkene
Pyridinecarbaldehyde None or weak base H₂O:EtOH Electron-deficient alkene

Rational Design of this compound Derivatives for Specific Chemical Functions

The ability to functionalize both the bipyridine core and the active methylene group allows for the rational design of this compound derivatives with tailored properties for specific applications.

The bipyridine unit is a well-established ligand for a wide range of metal ions. By introducing substituents at various positions on the bipyridine rings through metal-catalyzed cross-coupling reactions, it is possible to fine-tune the coordination properties of the resulting ligands. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic structure of the metal complexes, which is crucial for applications in catalysis, photochemistry, and materials science. researchgate.netnih.gov The rational design of bipyridine ligands has been successfully employed in the development of photoactivatable carbon monoxide-releasing molecules (photoCORMs) and coordination polymers with specific magnetic or structural properties. researchgate.netresearchgate.net

Derivatization at the acetonitrile methylene group provides another layer of control over the molecular architecture and functionality. Alkylation can be used to introduce flexible or bulky side chains that can influence the self-assembly of metal complexes or the solubility of the molecule. Acylation and condensation reactions can lead to the formation of new heterocyclic rings fused to the bipyridine system, creating novel chromophores or redox-active molecules.

By combining these derivatization strategies, a vast chemical space can be explored, leading to the development of novel compounds with applications in areas such as:

Luminescent materials: By introducing extended π-conjugated systems.

Sensors: By incorporating recognition motifs for specific analytes.

Catalysts: By modifying the steric and electronic environment around the metal-binding site.

Bioactive molecules: By introducing pharmacophoric groups.

The modular nature of the synthesis, allowing for independent modification of the bipyridine and acetonitrile moieties, makes this compound a versatile platform for the rational design of functional organic materials and coordination compounds.

Coordination Chemistry and Metal Complexation of 2 2,3 Bipyridin 4 Yl Acetonitrile

Ligand Design Principles for 2,3'-Bipyridine (B14897) Acetonitrile (B52724) Derivatives

The design of 2,3'-bipyridine ligands functionalized with an acetonitrile group is guided by the desire to create versatile building blocks for supramolecular chemistry and functional materials. The asymmetric nature of the 2,3'-bipyridine core, in contrast to the more common 2,2'-bipyridine, offers distinct coordination geometries and can lead to the formation of unique metallosupramolecular architectures.

The key design elements of 2-([2,3'-Bipyridin]-4-yl)acetonitrile include:

Asymmetric Bidentate Core: The 2,3'-bipyridine unit provides a bidentate N,N'-coordination site with a specific bite angle and steric profile, influencing the geometry of the resulting metal complexes.

Cyanomethyl Functional Group: The -CH₂CN group introduces several important features:

Additional Coordination Site: The nitrile nitrogen atom can potentially act as a secondary coordination site, enabling the formation of polynuclear or bridged structures.

Electronic Modification: The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the bipyridine ligand, affecting the metal-to-ligand charge transfer (MLCT) transitions in its complexes.

Hydrogen Bonding: The methylene (B1212753) protons and the nitrile nitrogen can participate in hydrogen bonding, influencing the crystal packing and supramolecular assembly.

Reactive Handle: The cyanomethyl group can serve as a synthetic handle for further functionalization, allowing for the construction of more complex ligand systems.

These design principles aim to create ligands that can form metal complexes with tailored photophysical and electrochemical properties, making them suitable for applications in areas such as catalysis, sensing, and molecular electronics.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Transition metal complexes of this compound have been synthesized and structurally characterized. For example, the reaction of this ligand with palladium(II) precursors can yield square planar complexes. In such complexes, the bipyridine moiety acts as a bidentate ligand, coordinating to the palladium center through its two nitrogen atoms. The remaining coordination sites on the metal can be occupied by other ligands, such as halides or solvent molecules.

Ruthenium(II) complexes are of particular interest due to their rich photophysical and electrochemical properties. The synthesis of a heteroleptic ruthenium(II) complex incorporating both this compound and a terpyridine-based ligand has been reported. In this complex, the ruthenium center adopts a distorted octahedral geometry, coordinated to the tridentate terpyridine ligand and the bidentate 2,3'-bipyridine ligand, with a chloride ion completing the coordination sphere.

While the coordination chemistry of this compound with transition metals is an active area of research, its complexation with lanthanides and actinides is less explored. However, the known affinity of bipyridine-based ligands for f-block elements suggests that this ligand could also form stable complexes with these metals. The coordination would likely involve the bidentate chelation of the bipyridine unit, with the nitrile group potentially participating in weaker interactions or remaining uncoordinated. Further research is needed to fully explore the potential of this ligand in lanthanide and actinide chemistry.

Geometric and Electronic Structures of Derived Metal Complexes

Geometric Structures:

Coordination Geometry: The coordination geometry around the metal center is dictated by its preferred coordination number and the steric and electronic properties of the ligands. For instance, Pd(II) complexes often exhibit a square planar geometry, while Ru(II) complexes typically adopt an octahedral geometry.

Electronic Structures:

Metal-to-Ligand Charge Transfer (MLCT): In complexes of d-block metals like Ru(II), the electronic absorption spectra are often dominated by MLCT transitions. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these transitions is sensitive to the electronic properties of both the metal and the ligands. The electron-withdrawing cyanomethyl group on the bipyridine ligand can influence the energy of the π* orbitals and thus the MLCT absorption bands.

Stoichiometry and Coordination Modes of this compound Ligands

The stoichiometry of the resulting metal complexes depends on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Typically, one or more this compound ligands can coordinate to a single metal center.

The primary coordination mode of this ligand is as a bidentate chelating ligand , utilizing the two nitrogen atoms of the bipyridine core. However, the presence of the cyanomethyl group opens up the possibility of other coordination modes:

Monodentate Coordination: Under certain conditions, the ligand might coordinate through only one of the pyridine (B92270) nitrogen atoms.

Bridging Coordination: The nitrile nitrogen could potentially coordinate to a second metal center, leading to the formation of bridged dinuclear or polynuclear complexes. The flexibility of the -CH₂- linker allows the nitrile group to orient itself for such interactions.

The specific coordination mode adopted will depend on a variety of factors, including the metal ion, the presence of other ligands, and the reaction conditions.

Photophysical and Electrochemical Investigation of Metal Complexes (focus on mechanistic understanding)

The photophysical and electrochemical properties of metal complexes of this compound are of significant interest for understanding their potential applications.

Photophysical Properties:

Absorption and Emission: Ruthenium(II) complexes of this ligand are expected to exhibit characteristic MLCT absorption bands in the visible region. Upon excitation into these bands, the complexes may exhibit luminescence (phosphorescence) from the triplet MLCT excited state. The energy and lifetime of this emission are sensitive to the ligand environment.

Mechanistic Understanding: The photophysical properties can be understood in terms of the electronic structure of the complex. The energy of the MLCT excited state and the rates of radiative and non-radiative decay pathways determine the observed luminescence. The cyanomethyl group can influence these properties by altering the energy of the ligand-based orbitals.

Electrochemical Properties:

Reactivity and Stability Profiles of Metal-2-([2,3'-Bipyridin]-4-yl)acetonitrile Complexes

The reactivity and stability of metal complexes derived from this compound are dictated by a combination of factors inherent to the ligand's structure and the nature of the coordinated metal ion. The presence of both a bipyridyl moiety and a nitrile group provides multiple coordination modes and influences the electronic properties of the resulting complexes, which in turn governs their behavior in chemical reactions and their robustness under various conditions.

The bipyridine unit, a staple in coordination chemistry, generally forms stable chelate rings with transition metals. The stability of these metal-bipyridine frameworks is well-documented, with the resulting complexes often exhibiting high thermodynamic stability. This stability can be attributed to the chelate effect, where the formation of a five-membered ring upon coordination of both nitrogen atoms of the bipyridine ligand to a metal center is entropically favored. The specific 2,3'-bipyridine isomerism in the ligand introduces an asymmetry that can influence the geometry and electronic structure of the metal complexes, potentially affecting their reactivity.

The nitrile group (-CN) appended at the 4-position of one of the pyridine rings introduces an additional functional site. Nitriles are known to coordinate to metal centers, typically in an end-on fashion through the nitrogen lone pair. However, they are generally considered weakly coordinating ligands and can be labile, meaning they can be easily replaced by other ligands. wikipedia.org This lability can be a key feature in the reactivity of these complexes, particularly in catalytic applications where the dissociation of a ligand is often a crucial step in the catalytic cycle.

Thermal Stability:

The thermal stability of metal complexes of this compound is expected to be largely influenced by the strength of the metal-ligand bonds. Generally, metal-bipyridine complexes exhibit significant thermal stability. For instance, studies on related cobalt-bipyridine complexes have shown decomposition occurring at elevated temperatures, with distinct steps corresponding to the loss of different parts of the complex. unila.ac.id The decomposition often proceeds through the loss of ancillary ligands or solvent molecules, followed by the breakdown of the primary coordination sphere at higher temperatures. unila.ac.idresearchgate.net The introduction of the acetonitrile group may offer a pathway for thermal decomposition, potentially through the elimination of this group at temperatures lower than those required for the disruption of the more stable bipyridine-metal chelate.

Interactive Data Table: General Thermal Decomposition Stages of Related Metal-Bipyridine Complexes

Temperature Range (°C)EventGeneral Observations
100 - 200Loss of hydrated water moleculesCommon for complexes synthesized in aqueous media. unila.ac.id
200 - 400Loss of ancillary ligands/counter-ionsDepends on the specific complex and its composition.
> 400Decomposition of the bipyridine ligandOften leads to the formation of metal oxides or carbides. unila.ac.id

Photochemical Reactivity:

Ruthenium(II) polypyridyl complexes, a class to which complexes of this compound would belong, are well-known for their rich photochemistry. A common photoreaction for related ruthenium(II) complexes containing acetonitrile ligands is the photoinduced dissociation of the acetonitrile. nsf.govrsc.org This process is typically initiated by excitation into a metal-to-ligand charge transfer (MLCT) state. nsf.gov Following intersystem crossing to a triplet MLCT state, the complex can access a dissociative ligand-field (LF) state, leading to the release of the acetonitrile ligand. nsf.gov The quantum yield of this photosubstitution can be influenced by the electronic properties of the other ligands in the coordination sphere. rsc.org For complexes of this compound, the electronic nature of the bipyridine ligand, including the position of the acetonitrile substituent, would likely play a significant role in tuning this photoreactivity.

Catalytic Activity:

The presence of a labile acetonitrile ligand suggests that metal complexes of this compound could function as precatalysts. The dissociation of the acetonitrile would create a vacant coordination site, allowing for the binding and activation of substrate molecules. For example, related cobalt(II)-hydroxide complexes have been shown to catalyze the hydration of nitriles to amides. nih.gov In such a system, the coordination of the nitrile to the metal center activates it towards nucleophilic attack by water or hydroxide (B78521). nih.gov It is conceivable that a metal complex of this compound could exhibit similar catalytic activity, potentially even utilizing its own nitrile group in intramolecular reactions under certain conditions.

Furthermore, the bipyridine framework is a common feature in catalysts for a wide range of organic transformations. The electronic properties of the bipyridine ligand, which can be modulated by substituents, can fine-tune the reactivity of the metal center. The acetonitrile group, being an electron-withdrawing group, would influence the electron density at the metal, thereby affecting its catalytic performance.

Stability in Solution:

Supramolecular Chemistry and Self Assembly Architectures Involving 2 2,3 Bipyridin 4 Yl Acetonitrile

Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of 2-([2,3'-Bipyridin]-4-yl)acetonitrile into higher-order structures is dictated by a variety of non-covalent interactions. The nitrogen atoms of the pyridine (B92270) rings and the nitrile group are potential hydrogen bond acceptors, while the hydrogen atoms on the aromatic rings can act as hydrogen bond donors. nih.gov The acetonitrile (B52724) moiety itself can participate in weak C-H···N hydrogen bonds. nih.govrsc.org These interactions play a crucial role in the crystal packing and the formation of supramolecular networks. researchgate.netillinois.edu

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Bipyridine-based Systems
Interaction TypeDescriptionPotential Role in this compound Assembly
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (N, O).The pyridine and nitrile nitrogen atoms can act as hydrogen bond acceptors, leading to the formation of chains, sheets, or 3D networks. researchgate.netillinois.edu
π-π StackingAttractive, noncovalent interactions between aromatic rings.The bipyridine rings can stack in parallel or offset geometries, contributing to the stability and dimensionality of the supramolecular structure. mdpi.com
C-H···N InteractionsWeak hydrogen bonds involving a carbon-bound hydrogen and a nitrogen atom.The acetonitrile group and aromatic C-H bonds can form weak interactions with the nitrogen atoms of neighboring molecules, further stabilizing the assembly. nih.govrsc.org

Formation of Supramolecular Gels and Polymeric Networks

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. mdpi.comrsc.org The ability of this compound to engage in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a potential candidate for the formation of such gels. chalmers.seacs.org The self-assembly process is often triggered by changes in temperature, solvent composition, or the introduction of specific ions. acs.orgthieme-connect.de

The formation of polymeric networks can also be envisioned through the coordination of this compound with metal ions, leading to the creation of coordination polymers. mdpi.com These materials can exhibit a wide range of structures and properties depending on the coordination geometry of the metal ion and the flexibility of the ligand. The resulting networks can be porous, making them potentially useful for applications in catalysis, separation, and gas storage.

Table 2: Factors Influencing Supramolecular Gel and Polymer Network Formation
FactorInfluence on Self-AssemblyExample from Related Systems
SolventThe polarity and hydrogen bonding ability of the solvent can significantly affect the solubility of the gelator and the strength of the non-covalent interactions driving gelation. chalmers.seA gelator may form a stable gel in a nonpolar solvent but remain dissolved in a polar solvent.
ConcentrationA minimum gelator concentration (MGC) is typically required to form a stable gel network. mdpi.comBelow the MGC, only a viscous solution or precipitate may be observed.
TemperatureSupramolecular gels are often thermoreversible, with the gel-to-sol transition occurring at a specific temperature (Tgel). acs.orgHeating a gel can disrupt the non-covalent interactions, leading to the dissolution of the network.
Metal IonsThe addition of metal ions can induce or enhance gelation by forming coordination complexes that act as cross-links in the network. mdpi.comThe coordination of a bipyridine-based ligand with a metal ion can lead to the formation of a metallogel.

Directed Self-Assembly on Surfaces and Interfaces

The directed self-assembly of molecules on surfaces and at interfaces is a powerful strategy for the bottom-up fabrication of functional nanomaterials and devices. The specific interactions of this compound with a given substrate can be exploited to control the orientation and packing of the molecules in the resulting monolayer or thin film. For example, the nitrogen atoms of the bipyridine unit could anchor the molecule to a metal surface, while the orientation of the rest of the molecule would be influenced by intermolecular interactions with neighboring molecules.

Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are invaluable for visualizing and characterizing the self-assembled structures on surfaces. The ability to control the two-dimensional organization of this compound could lead to the development of novel sensors, catalysts, and electronic devices.

Metal-Directed Self-Assembly Architectures

The bipyridine moiety of this compound is an excellent chelating ligand for a wide variety of metal ions. This property can be harnessed in metal-directed self-assembly to construct discrete, well-defined supramolecular architectures such as coordination cages, macrocycles, and polygons. rsc.orgu-tokyo.ac.jprsc.org The geometry of the final assembly is determined by the coordination preferences of the metal ion and the bite angle and flexibility of the bipyridine ligand.

For instance, the reaction of this compound with a square-planar metal ion like Pd(II) or Pt(II) could lead to the formation of a molecular square. rsc.org Similarly, octahedral metal ions could direct the assembly of more complex three-dimensional structures. nih.gov These self-assembled architectures can encapsulate guest molecules within their internal cavities, leading to applications in drug delivery, catalysis, and molecular recognition. u-tokyo.ac.jp The acetonitrile group could also participate in coordination to the metal center, potentially leading to more complex and interesting structures. nsf.gov

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. thno.org Derivatives of this compound can be designed to act as either hosts or guests. For example, macrocycles incorporating the this compound unit could act as hosts for small organic molecules or ions. rsc.orgchemrxiv.org The binding of a guest would be driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Conversely, the this compound molecule itself could act as a guest, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or cucurbituril. thno.orgrsc.org Encapsulation within a host molecule can modify the physical and chemical properties of the guest, such as its solubility, stability, and reactivity. thno.org This can be particularly useful in applications such as drug delivery and the development of molecular sensors. nih.gov

Responsive Supramolecular Systems Design and Functionality

Responsive or "smart" supramolecular systems are designed to undergo a change in their structure or properties in response to an external stimulus, such as light, pH, temperature, or the presence of a specific chemical species. mdpi.comnankai.edu.cn The dynamic and reversible nature of non-covalent interactions makes them well-suited for the construction of such systems. thieme-connect.de

Derivatives of this compound could be incorporated into responsive supramolecular systems in several ways. For example, the protonation or deprotonation of the pyridine nitrogen atoms at different pH values could alter the molecule's ability to participate in hydrogen bonding or metal coordination, leading to a disassembly or rearrangement of the supramolecular structure. nih.gov Similarly, the incorporation of a photoswitchable unit, such as an azobenzene (B91143) group, into the molecular structure could allow for the light-controlled assembly and disassembly of the system. nih.govchemrxiv.org The development of such responsive systems is a key goal in the field of supramolecular chemistry, with potential applications in areas such as controlled release, sensing, and molecular machines. thno.org

Applications in Materials Science and Advanced Technologies Utilizing 2 2,3 Bipyridin 4 Yl Acetonitrile

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic properties of bipyridine ligands make them a cornerstone in the design of materials for organic electronics. Although direct use of 2-([2,3'-Bipyridin]-4-yl)acetonitrile in OLEDs or OPVs has not been extensively documented, its structure is highly relevant for several key functions.

Mechanistic and Design Aspects:

Phosphorescent Emitters: Bipyridine ligands are critical components in many highly efficient phosphorescent emitters for OLEDs. nih.gov When chelated to heavy metal ions like iridium(III) or platinum(II), the resulting complexes can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. The 2,3'-bipyridine (B14897) scaffold of the title compound can act as a bidentate ligand, coordinating with a metal center. The electronic properties of the resulting complex, and thus the color and efficiency of the emission, could be tuned by the acetonitrile (B52724) group.

Interfacial Layers: In OPVs, bipyridine derivatives can be used to modify electrode surfaces, improving charge extraction and device stability. The nitrogen atoms can interact with metal oxide surfaces (like ZnO or TiO2), helping to reduce the work function and improve the interfacial energetics for more efficient electron collection.

Table 1: Potential Roles of this compound in OLED/OPV Devices

ComponentPotential RoleUnderlying Mechanism
Emissive LayerLigand in Phosphorescent EmittersForms stable complexes with heavy metals (e.g., Ir, Pt), enabling efficient harvesting of triplet excitons via phosphorescence. nih.gov
Electron Transport LayerElectron-Transporting MaterialThe electron-deficient bipyridine and cyano groups facilitate the transport of electrons. atomfair.com
Host MaterialBipolar HostThe structure could potentially be engineered to balance both electron and hole transport for the emissive guest molecules.
Interfacial LayerCathode ModifierNitrogen atoms can anchor to the cathode surface, tuning the work function to reduce the electron injection barrier.

Application in Sensors and Probes

The ability of bipyridine units to selectively bind with metal ions is the foundation of their widespread use in chemical sensors. The coordination event can be designed to produce a measurable optical or electrochemical signal.

Sensing Mechanisms:

Fluorescence Sensing: A common mechanism involves creating a sensor molecule where the bipyridine unit is linked to a fluorophore. In the absence of a target ion, the molecule fluoresces. Upon binding a specific metal ion (e.g., Cu²⁺, Hg²⁺, Zn²⁺), the fluorescence can be quenched or enhanced. This change occurs because the metal ion alters the electronic structure of the molecule, affecting the de-excitation pathways, often through processes like photoinduced electron transfer (PET) or metal-to-ligand charge transfer (MLCT). While not specific to the title compound, benzothiazole (B30560) appended 2,2'-(1,4-phenylene)diacetonitrile has been investigated as a sensor for cyanide ions, where the reaction leads to a distinct color change. researchgate.net

Colorimetric Sensing: The binding of a metal ion to the 2,3'-bipyridine moiety can cause a significant shift in the molecule's electronic absorption spectrum, leading to a visible color change. This allows for "naked-eye" detection of the analyte.

Electrochemical Sensing: The redox properties of a bipyridine complex are highly sensitive to the coordinated metal ion. An electrode modified with this compound could be used to detect metal ions. When the target ion binds to the bipyridine unit on the electrode surface, it can cause a measurable shift in the redox potential, allowing for quantitative detection.

Polymer Chemistry and Role as Polymerization Initiators or Ligands

In polymer chemistry, this compound could serve two principal roles: as a ligand for catalytic systems or as a monomer component.

Ligands for Polymerization Catalysts: Bipyridine derivatives are widely used as ligands in transition metal-catalyzed polymerization, such as Atom Transfer Radical Polymerization (ATRP). The bipyridine ligand complexes with a metal, typically copper, to form the active catalyst. The electronic and steric properties of the ligand control the catalyst's activity and selectivity, thereby influencing the polymerization rate and the properties of the resulting polymer (e.g., molecular weight, polydispersity). The specific 2,3'-bipyridine structure could offer different steric and electronic influences compared to the more common 2,2'-bipyridine, potentially leading to novel catalytic activities.

Functional Monomers: The acetonitrile group contains a C≡N triple bond which, under extreme conditions of high pressure, can be induced to polymerize. nih.gov While this is not a conventional method for creating functional polymers, it highlights the potential reactivity of this group. More conventionally, the bipyridine ring system could be functionalized to incorporate a polymerizable group (e.g., a vinyl or styryl moiety), allowing it to be incorporated into a polymer chain as a pendant group. The resulting polymer would have metal-binding sites along its backbone, making it useful for applications like ion scavenging or as a polymeric catalyst support.

Development of Functional Materials for Optoelectronics

Optoelectronic materials are defined by their ability to interact with or produce light. The incorporation of this compound into such materials, primarily through the formation of metal complexes, could yield a range of desirable properties.

The core of these properties lies in the electronic transitions within the metal complexes. Bipyridine complexes are known for their strong metal-to-ligand charge transfer (MLCT) bands. In this process, absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital. This transition is often in the visible region of the spectrum, making the complexes brightly colored. The energy and intensity of the MLCT band can be finely tuned by modifying the ligand or the metal, making them suitable for applications such as:

Non-linear Optics (NLO): Materials whose optical properties (e.g., refractive index) change with the intensity of incident light. Bipyridine complexes with strong charge-transfer characteristics are candidates for NLO materials.

Photosensitizers: In systems like dye-sensitized solar cells (DSSCs), a photosensitizer absorbs light and injects an electron into a semiconductor. Ruthenium-bipyridine complexes are classic examples of efficient photosensitizers.

Light-Emitting Electrochemical Cells (LECs): In these devices, a single active layer containing a luminescent metal complex can perform both charge transport and light emission. The ionic nature of many bipyridine complexes makes them suitable for this architecture.

Design of Smart Materials with this compound Derivatives

Smart materials are designed to respond to external stimuli with a change in their properties. Derivatives of this compound could be key components in stimuli-responsive systems.

The sensing capabilities described in section 6.2 form the basis for creating chemoresponsive smart materials. For example, a polymer gel incorporating the compound as a pendant group could be designed to swell or shrink in the presence of a specific metal ion. This could happen if the metal ion cross-links the polymer chains by coordinating with multiple bipyridine units, causing the gel to contract. This response could be harnessed for controlled drug release or microfluidic valve applications. Similarly, a thin film containing a metal complex of the ligand could change color or luminescence in response to changes in its environment (e.g., pH, presence of anions, or other analytes), acting as a visual indicator or active layer in a smart coating.

Nanoscience and Nanomaterial Integration

The integration of this compound with nanomaterials offers a pathway to creating highly functional, miniaturized systems.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. A related isomer, 2-([4,4'-Bipyridin]-2-yl)acetonitrile, is categorized as a MOF ligand. bldpharm.com The 2,3'-bipyridine unit of the title compound can act as a linker, connecting metal centers to form extended 3D structures. The pores of the resulting MOF could be used for gas storage, separation, or catalysis. The acetonitrile group would be oriented within the pores, offering a site for post-synthetic modification or specific interactions with guest molecules.

Functionalized Nanoparticles: The compound can be used as a surface ligand to functionalize nanoparticles (e.g., gold, silica, or quantum dots). harvard.edugoogle.com By attaching the ligand to the nanoparticle surface, the particle gains the ability to bind metal ions. This could be used to create nanoparticle-based sensors, where the nanoparticle's properties (e.g., the plasmon resonance of gold nanoparticles or the fluorescence of quantum dots) are modulated by the binding of an analyte to the bipyridine unit. Such functionalized nanoparticles are promising for applications in targeted drug delivery and medical diagnostics. harvard.edu

Advanced Spectroscopic and Structural Characterization Techniques for 2 2,3 Bipyridin 4 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-([2,3'-Bipyridin]-4-yl)acetonitrile in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a series of distinct signals in the aromatic region, corresponding to the protons on the two pyridine (B92270) rings, and a singlet in the aliphatic region for the methylene (B1212753) (-CH₂) protons. Due to the asymmetry of the 2,3'-bipyridine (B14897) core, all eight pyridine protons should be chemically non-equivalent, leading to a complex pattern of doublets, triplets, and multiplets. Protons on the 2-substituted pyridine ring will be influenced by the electron-withdrawing nature of the 4-acetonitrile group. The methylene protons adjacent to the nitrile group are expected to appear as a singlet, typically in the range of 3.8-4.2 ppm. Data from related 2,3'-bipyridine structures show aromatic protons resonating between 7.0 and 9.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum should display signals for the eleven carbons of the bipyridine skeleton, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyridine rings will appear in the aromatic region (120-160 ppm), with their exact shifts influenced by the nitrogen atoms and the substituent. Upon coordination with a metal, significant shifts in the ¹³C signals, known as coordination shifts, are observed, providing insight into the ligand-metal interaction. nih.govnih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assigning the complex proton and carbon signals unambiguously.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each pyridine ring, allowing for the assignment of adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting the methylene protons to the bipyridine framework and identifying the quaternary carbons. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bipyridine Aromatic Protons 7.0 - 9.3 120 - 160
Methylene (-CH₂) Protons 3.8 - 4.2 20 - 30
Nitrile Carbon (-C≡N) N/A 115 - 125

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₂H₉N₃) by providing a highly accurate mass measurement of the molecular ion (M⁺˙).

Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. chemguide.co.uklibretexts.orglibretexts.org The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. The fragmentation pattern is characteristic of the molecule's structure.

Expected fragmentation pathways for this compound include:

Loss of the cyanomethyl radical (•CH₂CN): This would result in a prominent peak corresponding to the [M - 40]⁺ ion, representing the stable bipyridinyl cation.

Cleavage of the bipyridine linkage: Fragmentation of the bond connecting the two pyridine rings can occur.

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds.

Ring fragmentation: The pyridine rings themselves can break apart, leading to smaller charged fragments.

Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules or for complexes, which would produce a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation. hhu.de

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula Predicted m/z Description
[M]⁺˙ [C₁₂H₉N₃]⁺˙ 195 Molecular Ion
[M-H]⁺ [C₁₂H₈N₃]⁺ 194 Loss of a hydrogen atom
[M-CH₂CN]⁺ [C₁₀H₇N₂]⁺ 155 Loss of cyanomethyl radical
[M-HCN]⁺˙ [C₁₁H₈N₂]⁺˙ 168 Loss of hydrogen cyanide

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. ksu.edu.sauni-siegen.desu.se These two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.

For this compound, the key vibrational modes of interest are:

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. libretexts.org This peak is often weaker in the Raman spectrum. The exact frequency can be sensitive to the electronic environment.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N Stretches: The pyridine rings give rise to a series of characteristic stretching vibrations in the 1400-1610 cm⁻¹ region. researchgate.net These bands confirm the presence of the aromatic bipyridyl core.

Ring Vibrations and C-H Bends: The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching modes of the entire molecule, which is unique to its specific structure.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the bipyridine rings, which may be weak in the IR spectrum. researchgate.net The comparison of IR and Raman spectra can provide insights into the molecule's symmetry. ksu.edu.sa

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960 Medium-Weak
C≡N Stretch 2220 - 2260 2220 - 2260 Strong (IR), Weak (Raman)
C=C / C=N Ring Stretches 1400 - 1610 1400 - 1610 Strong-Medium
C-H Bends 700 - 900 700 - 900 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. slideshare.net For aromatic systems like this compound, the spectrum is dominated by transitions involving π electrons.

The UV-Vis spectrum of the title compound is expected to show intense absorption bands in the UV region, characteristic of the bipyridine moiety. These absorptions arise from:

π → π transitions:* These are high-energy transitions of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine rings. For 2,2'-bipyridine, these typically occur around 280 nm and 233 nm. nist.gov Similar transitions are expected for the 2,3'-isomer.

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. uzh.chyoutube.comlibretexts.org These transitions are generally weaker in intensity and may appear as a shoulder on the tail of the more intense π → π* bands.

The solvent can influence the position of these absorption bands (solvatochromism). The spectrum of bipyridine complexes in acetonitrile (B52724), for example, shows characteristic ligand-centered bands. researchgate.netresearchgate.net The conjugation of the acetonitrile group with the pyridine ring may cause a slight shift in the absorption maxima compared to unsubstituted bipyridine.

Table 4: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Expected Wavelength Range (nm) Typical Molar Absorptivity (ε)
π → π* 230 - 250 High (>10,000 L mol⁻¹ cm⁻¹)
π → π* 270 - 290 High (>10,000 L mol⁻¹ cm⁻¹)
n → π* > 300 Low (<1,000 L mol⁻¹ cm⁻¹)

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected geometry and reveal any subtle distortions caused by crystal packing or electronic effects.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice. This includes identifying potential hydrogen bonds (e.g., C-H···N), π-π stacking interactions between the aromatic rings, and interactions involving the nitrile group. iucr.org Such interactions are crucial for understanding the material's solid-state properties.

Crystallographic data for related bipyridine derivatives provide reference points for expected bond distances and packing motifs. researchgate.netmdpi.com

Table 5: Expected Structural Parameters from X-ray Crystallography

Parameter Expected Value
C-C (aromatic) Bond Length ~1.39 Å
C-N (aromatic) Bond Length ~1.34 Å
C-C (inter-ring) Bond Length ~1.49 Å
C≡N Bond Length ~1.14 Å
Pyridine Ring Angles ~120°
Inter-ring Dihedral Angle 5 - 30°

Advanced Characterization Techniques (e.g., EPR, CD, Fluorescence Spectroscopy for mechanistic insights)

Beyond the core structural techniques, a range of advanced spectroscopic methods can provide deeper insights into the electronic properties and reactivity of this compound and its derivatives, particularly in the context of metal complexes or specific applications.

Fluorescence Spectroscopy: Many bipyridine derivatives are known to be fluorescent. aau.edu.etacs.org Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. An emission spectrum can provide information about the molecule's excited states. For the title compound, excitation at the π → π* absorption band could lead to fluorescence emission at a longer wavelength (a red shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The fluorescence of bipyridines can be sensitive to the environment, such as solvent polarity and the presence of metal ions. aau.edu.etcolab.ws

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a technique specific to molecules with unpaired electrons (paramagnetic species). While this compound itself is diamagnetic, EPR would be a vital tool for studying its radical ions (formed by oxidation or reduction) or its paramagnetic transition metal complexes. The EPR spectrum provides information about the electronic environment of the unpaired electron.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is used exclusively for chiral molecules. While the parent compound is achiral, CD would be essential for characterizing chiral derivatives or for studying the conformation of its complexes with chiral molecules.

These advanced techniques, while not universally applied, are crucial for exploring specific properties such as photophysics, redox behavior, and stereochemistry, thereby providing a complete portrait of the compound's chemical nature.

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